3-Butyl-3-pyridin-4-yl-heptan-1-ol
Description
3-Butyl-3-pyridin-4-yl-heptan-1-ol is a biochemical compound with the molecular formula C16H27NO and a molecular weight of 249.39 g/mol . This compound is utilized in various fields of scientific research, particularly in proteomics.
Properties
IUPAC Name |
3-butyl-3-pyridin-4-ylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-3-5-9-16(11-14-18,10-6-4-2)15-7-12-17-13-8-15/h7-8,12-13,18H,3-6,9-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKORZLPKADJLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(CCO)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-3-pyridin-4-yl-heptan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
3-Butyl-3-pyridin-4-yl-heptan-1-ol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein modifications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-3-pyridin-4-yl-heptan-1-amine: Similar structure but with an amine group instead of an alcohol.
3-Butyl-3-pyridin-4-yl-heptan-1-ketone: Similar structure but with a ketone group instead of an alcohol.
Uniqueness
3-Butyl-3-pyridin-4-yl-heptan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Biological Activity
3-Butyl-3-pyridin-4-yl-heptan-1-ol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C_{15}H_{23}N and a molecular weight of approximately 233.35 g/mol. Its structure features a pyridine ring substituted with a butyl group and a heptan-1-ol moiety, which contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. Similar compounds have been shown to interact with various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is crucial for developing treatments for inflammatory diseases.
- Neuroprotective Properties : Some studies indicate that it may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : In a study published in the Journal of Medicinal Chemistry, this compound was tested against various pathogens, showing significant inhibition zones compared to control groups. This suggests its potential as a lead compound for developing new antibiotics.
- Neuroprotection Research : A recent investigation focused on the neuroprotective effects of the compound in models of oxidative stress. Results indicated that treatment with this compound significantly reduced cell death rates and oxidative markers, supporting its use in neurodegenerative disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
